Isooctanoic acid, iron salt
Description
Isooctanoic acid, iron salt (CAS 70519-09-4) is a metal carboxylate with the molecular formula C24H45FeO6 and a molecular weight of 326.485 g/mol . It is synthesized by reacting isooctanoic acid (2-ethylhexanoic acid) with iron compounds, such as iron(III) chloride or iron oxides, under controlled conditions. This compound is primarily used as a catalyst intermediate in industrial processes, including polymerization and coatings, due to its ability to accelerate oxidation and drying reactions . Its structure consists of an iron(III) center coordinated with three isooctanoate ligands, forming a stable complex .
Properties
CAS No. |
70519-09-4 |
|---|---|
Molecular Formula |
C8H15FeO2+2 |
Molecular Weight |
199.05 g/mol |
IUPAC Name |
iron(3+);6-methylheptanoate |
InChI |
InChI=1S/C8H16O2.Fe/c1-7(2)5-3-4-6-8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+3/p-1 |
InChI Key |
WRNIELBRQAQHEV-UHFFFAOYSA-M |
SMILES |
CC(C)CCCCC(=O)[O-].[Fe+3] |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].[Fe+3] |
Other CAS No. |
70519-09-4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Coordination and Stability
The iron center in isooctanoic acid, iron salt adopts a tetrahedral or octahedral geometry, depending on solvent and counterion interactions.
Stability Data:
Reactivity in Catalytic Systems
Iron(II) isooctanoate participates in redox and ligand-exchange reactions:
Oxidation Reactions
-
In air, iron(II) oxidizes to iron(III), forming a mixed-valent complex:
Ligand Displacement
Reaction Conditions and Outcomes:
| Application | Conditions | Product/Outcome |
|---|---|---|
| Polymerization Catalyst | 80–120°C, hydrocarbon solvent | Polyolefins with narrow PDI |
| Fuel Additive | Blended with Mg carboxylates | Reduced engine deposits |
| Corrosion Inhibition | Coated on steel surfaces | Enhanced oxidation resistance |
Data sourced from patent US5145488A and PubChem .
Spectroscopic Data:
Comparison with Similar Compounds
Comparison with Similar Metal Isooctanoates
Structural and Chemical Properties
The table below compares isooctanoic acid, iron salt with other metal isooctanoates, emphasizing their molecular formulas, physical states, solubility, and applications:
Key Observations:
- Stoichiometry: Iron and manganese salts have a 3:1 metal-to-ligand ratio (e.g., Fe³⁺ with three isooctanoate groups), while calcium and copper salts typically adopt a 2:1 ratio .
- Solubility: All metal isooctanoates are hydrophobic but dissolve in nonpolar solvents like benzene or ether. Copper isooctanoate’s dual solid/liquid state makes it versatile for formulations requiring controlled release .
- Thermal Stability : Iron and manganese salts exhibit higher thermal stability due to stronger metal-oxygen bonds, making them suitable for high-temperature catalytic processes .
Research Findings
- Biomedical Relevance: Isooctanoic acid derivatives, including its salts, are detected in metabolite studies of colorectal cancer patients, though their therapeutic roles remain unclear .
- Catalytic Efficiency: Iron isooctanoate outperforms calcium salts in direct oxidation of isooctanol to isooctanoic acid, achieving >90% yield under optimized conditions .
- Environmental Impact: Copper isooctanoate’s low biodegradability raises concerns about aquatic toxicity, necessitating regulated disposal .
Preparation Methods
Direct Neutralization Method
This is the most straightforward and commonly employed method for preparing metal salts of carboxylic acids, including isooctanoic acid, iron salt.
- Reactants: Iron oxide or iron hydroxide (solid or slurry) and isooctanoic acid (liquid).
- Reaction: The metal oxide/hydroxide is reacted with isooctanoic acid under controlled heating to form the iron isooctanoate salt and water.
- Water Removal: The water generated is removed by heating under reduced pressure or by azeotropic distillation to drive the reaction to completion.
- Solvent Use: Sometimes, organic solvents such as mineral oil fractions or aromatic hydrocarbons (kerosene, toluene, xylene) are used to dissolve the product and facilitate handling.
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | 70–130 °C | Controlled heating to remove water |
| Reaction Time | 2–5 hours | Depends on scale and batch size |
| Acid Excess | 10–30% molar excess of isooctanoic acid | Ensures complete reaction |
| Solvent | Mineral oil fractions or aromatic hydrocarbons | Enhances solubility and extraction |
- Simple and scalable.
- Produces high purity iron isooctanoate.
- Suitable for industrial production.
Summary Table of Preparation Methods for this compound
| Method | Reactants | Solvent/Medium | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Neutralization | Iron oxide/hydroxide + isooctanoic acid | Mineral oil, aromatic hydrocarbons | 70–130 °C, 2–5 h, acid excess 10–30% | Simple, scalable, high purity | Requires water removal step |
| Double Decomposition (Precipitation) | Sodium isooctanoate + iron salt solution | Aqueous solution | Ambient to 50 °C, neutral pH | Controlled stoichiometry | Multi-step, solid-liquid separation |
| Solvent Extraction | Aqueous iron salt + alkali metal isooctanoate | Kerosene, toluene, mineral oil fractions | Room temp to 50 °C | Produces oil-soluble salts | Requires solvent extraction step |
| Acid Treatment of Fe(II) Salt | Fe(II) salt + concentrated acid + water | Aqueous solution | Ambient to 50 °C | Cost-effective, simple | Needs further reaction with acid |
| Microwave-Assisted Synthesis | Metal hydroxide + sulfuric acid + isooctanoic acid + maleic anhydride | Reaction kettle, reduced pressure | 70–130 °C, microwave heating | Faster reaction, higher metal content | Specialized equipment required |
Research Findings and Notes
- The choice of iron source (Fe(II) vs. Fe(III)) influences reaction pathways and product properties. Fe(III) salts often yield more stable iron isooctanoates.
- Organic solvents used in extraction methods must dissolve both the free acid and iron salt to facilitate efficient phase transfer.
- Excess isooctanoic acid (10–30%) is beneficial to drive the neutralization reaction to completion and improve product solubility.
- Microwave-assisted methods enhance reaction kinetics and metal incorporation but require specialized equipment.
- Removal of water by distillation or vacuum drying is critical to obtaining pure, oil-soluble iron isooctanoate.
- Analytical techniques such as redox titration, gravimetric analysis, and spectroscopic methods are employed to confirm metal content and purity.
Q & A
Q. What experimental designs are suitable for investigating the catalytic mechanisms of iron isooctanoate in oxidation reactions?
- Methodological Answer : Employ kinetic isotope effects (KIE) and radical trapping agents (e.g., TEMPO) to identify rate-determining steps and reactive intermediates. Use operando XAS to observe oxidation state changes during catalysis. Correlate activity with ligand denticity (e.g., monodentate vs. bidentate coordination) .
Key Methodological Considerations from Evidence
- Theoretical Frameworks : Link experiments to coordination chemistry or catalysis theories to guide hypothesis generation .
- Data Contradictions : Address discrepancies by revisiting experimental protocols (e.g., moisture control, calibration) and leveraging computational models .
- Reproducibility : Document metadata rigorously, including instrument settings and environmental conditions .
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